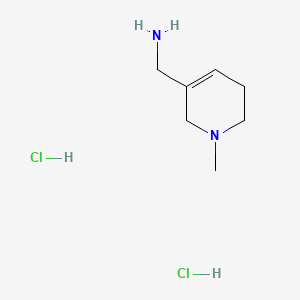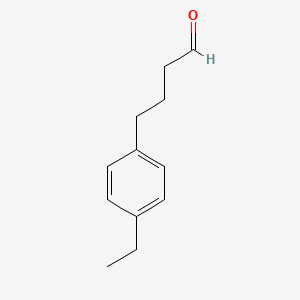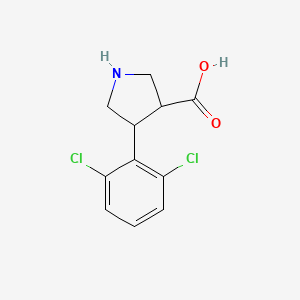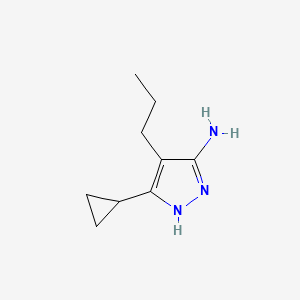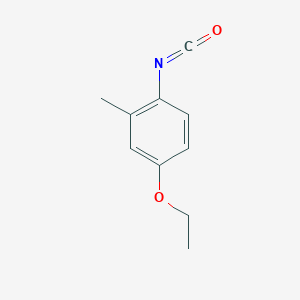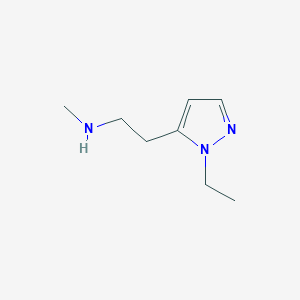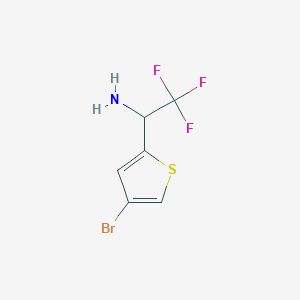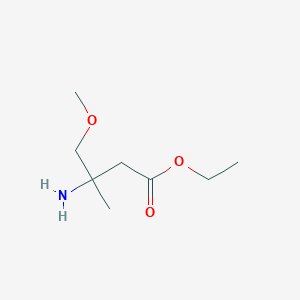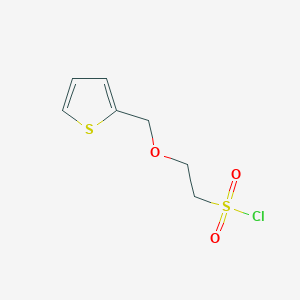
2-(Thiophen-2-ylmethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride is an organic compound that features a thiophene ring, an ether linkage, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride typically involves the reaction of thiophen-2-ylmethanol with ethane-1-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and reduction: The thiophene ring can participate in oxidation and reduction reactions, although these are less common for this compound.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Oxidized thiophene derivatives: Formed by the oxidation of the thiophene ring.
Scientific Research Applications
2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound can be used to synthesize potential drug candidates, particularly those targeting enzymes or receptors that interact with sulfonyl chloride groups.
Material science: It can be used in the development of new materials with specific properties, such as conductivity or reactivity
Mechanism of Action
The mechanism of action of 2-[(thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is exploited in various synthetic applications to modify or create new molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the thiophene ring.
Benzenesulfonyl chloride: Contains a benzene ring instead of a thiophene ring, offering different reactivity and properties.
2-(Thiophen-2-yl)ethanesulfonyl chloride: Similar structure but without the ether linkage.
Uniqueness
The thiophene ring can participate in additional reactions compared to simpler sulfonyl chlorides, providing more versatility in synthetic applications .
Properties
Molecular Formula |
C7H9ClO3S2 |
|---|---|
Molecular Weight |
240.7 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClO3S2/c8-13(9,10)5-3-11-6-7-2-1-4-12-7/h1-2,4H,3,5-6H2 |
InChI Key |
PLPAQJPOUPMMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




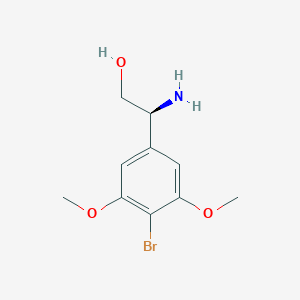

![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)

